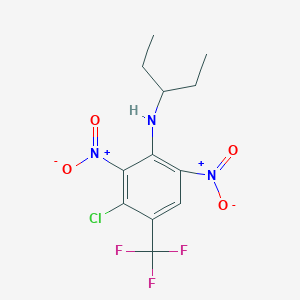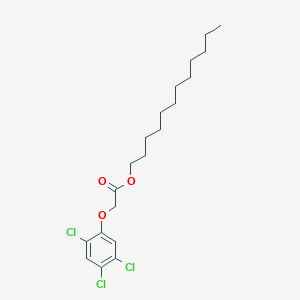![molecular formula C13H10ClN3O3 B14602653 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine CAS No. 61201-61-4](/img/structure/B14602653.png)
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a phenoxy group at the 6-position The phenoxy group is further substituted with a nitro group and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Substitution Reactions: The chloro group can be introduced via chlorination reactions, while the phenoxy group can be added through nucleophilic aromatic substitution.
Functional Group Modifications: The nitro group can be introduced through nitration reactions, and the prop-2-en-1-yl group can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-[4-nitrophenoxy]pyridazine: Lacks the prop-2-en-1-yl group.
3-Chloro-6-[4-amino-2-(prop-2-en-1-yl)phenoxy]pyridazine: Has an amino group instead of a nitro group.
3-Chloro-6-[4-nitro-2-(methyl)phenoxy]pyridazine: Has a methyl group instead of a prop-2-en-1-yl group.
Uniqueness
3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of both a nitro group and a prop-2-en-1-yl group on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61201-61-4 |
|---|---|
Fórmula molecular |
C13H10ClN3O3 |
Peso molecular |
291.69 g/mol |
Nombre IUPAC |
3-chloro-6-(4-nitro-2-prop-2-enylphenoxy)pyridazine |
InChI |
InChI=1S/C13H10ClN3O3/c1-2-3-9-8-10(17(18)19)4-5-11(9)20-13-7-6-12(14)15-16-13/h2,4-8H,1,3H2 |
Clave InChI |
AWXFIKGXBWNCGL-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)

![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)





![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)

![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

